(2-Bromo-3,6-difluorophenyl)boronic acid
Description
Properties
IUPAC Name |
(2-bromo-3,6-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF2O2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXDUHUMVYJZPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659403 | |
| Record name | (2-Bromo-3,6-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260757-41-2 | |
| Record name | (2-Bromo-3,6-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3,6-difluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Substrate Selection and Optimization
The starting material, 1-bromo-2,5-difluoro-3-iodobenzene, undergoes transmetallation with Bpin in the presence of a palladium catalyst. A study by MolGenie Organic Chemistry Ontology notes that electron-withdrawing fluorine substituents accelerate oxidative addition kinetics while increasing steric demands at the ortho position.
Reaction Conditions Table
| Component | Specification | Role |
|---|---|---|
| Aryl halide | 1-bromo-2,5-difluoro-3-iodobenzene | Electrophilic coupling partner |
| Diboron reagent | Bis(pinacolato)diboron (Bpin) | Boron source |
| Catalyst | Pd(dppf)Cl | Facilitates transmetallation |
| Base | Potassium acetate | Neutralizes HBr byproduct |
| Solvent | 1,4-Dioxane | Polar aprotic medium |
| Temperature | 80–100°C | Thermal activation |
| Reaction time | 12–24 hours | Completion monitoring via TLC |
Post-reaction workup involves hydrolysis with aqueous HCl to convert the boronate ester to the boronic acid. Yields typically range from 65–78%, with purity confirmed via F NMR and HPLC.
Lithium-Halogen Exchange Followed by Boronation
An alternative approach employs lithium-halogen exchange on 2-bromo-1,4-difluoro-3-iodobenzene, followed by quenching with trimethyl borate. This method circumvents palladium catalysts but requires cryogenic conditions.
Reaction Mechanism and Stepwise Analysis
-
Lithiation : At −78°C, n-butyllithium abstracts iodine, generating a lithium-aryl intermediate.
-
Boronation : Addition of B(OMe) forms the boronate complex, which hydrolyzes to the boronic acid upon acidic workup.
Critical Parameters Table
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Temperature | −78°C | Incomplete lithiation above −60°C |
| Solvent | Tetrahydrofuran (THF) | Ensures solubility at low temps |
| Quenching agent | Trimethyl borate | Electrophilic boron source |
| Stoichiometry | 1:1.2 (Li:B) | Excess boron minimizes side reactions |
This method achieves 70–82% yield but demands stringent anhydrous conditions to prevent protodeboronation.
Direct Electrophilic Boronation
Direct electrophilic substitution, though less common, offers a single-step route using boron tribromide (BBr) under Friedel-Crafts conditions. The reaction proceeds via:
Subsequent hydrolysis yields the boronic acid. However, regioselectivity challenges arise due to competing fluorination effects, often requiring directing groups or high-pressure conditions.
Comparative Analysis of Synthetic Routes
Methodology Efficiency Table
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Miyaura Borylation | 65–78 | ≥95 | High | Industrial |
| Lithium-Halogen Exchange | 70–82 | ≥97 | Moderate | Pilot-scale |
| Direct Boronation | 45–60 | ≤90 | Low | Laboratory |
The Miyaura method balances yield and scalability, whereas lithium-based routes suit small-scale high-purity demands .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3,6-difluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other reactions, such as oxidation and substitution, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and temperature (e.g., 80-100°C).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound, which is valuable in pharmaceuticals and materials science .
Scientific Research Applications
(2-Bromo-3,6-difluorophenyl)boronic acid has a wide range of applications in scientific research:
Biology: Potential use in the development of biologically active molecules and pharmaceuticals.
Medicine: Exploration in drug discovery and development, particularly for compounds that require specific structural motifs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The primary mechanism of action for (2-Bromo-3,6-difluorophenyl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst . The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
The pKa and Lewis acidity of boronic acids are influenced by substituent electronic effects. Fluorine and bromine are both electron-withdrawing groups, but fluorine exerts a stronger inductive effect due to its higher electronegativity. For example:
- (2-Bromo-3,6-difluorophenyl)boronic acid has a predicted pKa of ~8.2 , comparable to other fluoro-substituted derivatives like (2,6-difluorophenyl)boronic acid (pKa ~8.0) .
- Phenylboronic acid (unsubstituted) has a pKa of ~8.8 , highlighting how electron-withdrawing groups lower pKa and enhance acidity .
Key Insight : The through-space stabilization effect dominates over through-bond effects in fluoro-substituted boronic acids, leading to similar pKa values despite varying σ values of substituents .
Key Differences :
- Biological Activity : Phenanthren-9-yl boronic acid exhibits potent cytotoxicity (IC₅₀: 0.225 µM) due to its planar aromatic structure, whereas bromo/fluoro-substituted derivatives are less studied in this context .
- Diol Binding : Borinic acids (e.g., diphenylborinic acid) show stronger diol affinity than boronic acids, attributed to steric and electronic factors .
- Glucose Sensitivity : 3-AcPBA, a common glucose sensor, has lower binding affinity compared to advanced carbon dot-based boronic acids, which achieve 10–250× higher sensitivity .
Research Findings and Limitations
Anticancer Potential
Protease Inhibition
Bifunctional aryl boronic acids like FL-166 (Ki: 40 nM against SARS-CoV-2 3CLpro) highlight the importance of boronic acid moieties in targeting serine residues. The bromo and fluoro substituents in this compound may similarly enhance binding to proteases, though specific data are lacking .
Solubility Challenges
Compounds like pyren-1-yl boronic acid face precipitation issues in aqueous media, limiting their utility in vitro. Bromo/fluoro derivatives may exhibit similar solubility constraints, necessitating formulation optimization .
Biological Activity
(2-Bromo-3,6-difluorophenyl)boronic acid is a boronic acid derivative characterized by the presence of bromine and fluorine substituents on the phenyl ring. Its molecular formula is C₆H₄BBrF₂O₂, with a molecular weight of 236.81 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and as a building block for drug synthesis.
The unique arrangement of bromine and fluorine atoms in this compound influences its chemical reactivity and biological interactions. It can be synthesized through various methods, often involving reactions with organolithium reagents or via Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Case Studies and Research Findings
Several studies highlight the biological implications of boronic acids:
- Enzymatic Activity : A study investigating the structure-activity relationship (SAR) of boronic acids found that modifications at the ortho position significantly influenced their inhibitory potency against target enzymes. For instance, derivatives with halogen substituents exhibited enhanced inhibitory effects due to increased hydrophobic interactions with enzyme active sites .
- Cancer Treatment : Research on boronic acid derivatives has indicated their potential as therapeutic agents in cancer treatment. For example, compounds similar to this compound were evaluated for their ability to inhibit fibroblast growth factor receptors (FGFRs), showing IC50 values as low as 4.1 nM in certain cell lines .
- Mechanism of Action : The mechanism by which boronic acids exert their biological effects often involves reversible covalent bonding to serine or cysteine residues in target proteins. This interaction can lead to altered protein function and subsequent cellular responses.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals the unique features of this compound:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| (2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid | 0.94 | Contains four fluorine substituents |
| (4-Bromo-2,5-difluorophenyl)boronic acid | 0.91 | Different substitution pattern on the phenyl ring |
| (2-Bromo-6-fluorophenyl)boronic acid | 0.91 | Only one fluorine substituent |
| (6-Bromo-2,3-difluorophenyl)boronic acid | 0.90 | Different positioning of bromine and fluorine |
The distinct arrangement of substituents on the phenyl ring contributes to its unique reactivity profile compared to other boronic acids.
Q & A
Basic Question: What are the common synthetic routes and characterization methods for (2-Bromo-3,6-difluorophenyl)boronic acid?
Methodological Answer:
This compound is typically synthesized via Suzuki-Miyaura cross-coupling precursor preparation, where halogenated aromatic intermediates react with boronic acid derivatives under palladium catalysis. For example, analogous bromo-difluorophenyl boronic acids are synthesized by coupling bromo-fluorinated aryl halides with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and a base like KOAc . Characterization involves:
- MALDI-MS : To circumvent boroxine formation (dehydration/trimerization), derivatize with diols (e.g., pinacol) or use 2,5-dihydroxybenzoic acid (DHB) for on-plate esterification, enabling accurate mass analysis .
- LC-MS/MS : Direct analysis of underivatized boronic acids using triple quadrupole systems in MRM mode achieves high sensitivity (detection limits <1 ppm) without extensive sample preparation .
Basic Question: How can researchers ensure purity and detect trace impurities in this compound?
Methodological Answer:
- LC-MS/MS with MRM : Utilize a triple quadrupole setup to quantify genotoxic impurities (e.g., residual boronic acid derivatives) at sub-ppm levels. Optimize chromatographic conditions (e.g., C18 columns, 0.1% formic acid in mobile phase) to separate structurally similar contaminants .
- NMR and FT-IR : Confirm structural integrity and identify functional groups. For example, ¹¹B NMR can verify boronic acid speciation (e.g., free acid vs. ester) .
Advanced Question: How can the binding kinetics of this boronic acid with diols be experimentally determined?
Methodological Answer:
- Stopped-Flow Fluorescence : Rapidly mix boronic acid and diol solutions (e.g., fructose, glucose) in buffered aqueous media (pH 7.4) to measure kon (association rate) and koff (dissociation rate). For example, kon values for arylboronic acids follow the order D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity .
- Fluorescence Quenching/Enhancement : Monitor real-time changes in fluorescence intensity upon diol binding to estimate equilibrium constants (Kd) .
Advanced Question: How can this compound be integrated into glycoprotein biosensing platforms?
Methodological Answer:
- Surface Immobilization : Covalently attach the boronic acid to carboxymethyl dextran-coated gold surfaces (e.g., via EDC/NHS chemistry) for surface plasmon resonance (SPR) studies. Optimize buffer conditions (e.g., 100 mM HEPES, pH 8.5) to minimize non-specific interactions with non-glycoproteins like RNase A .
- Competitive Elution : Use borate buffer (pH 10) to disrupt boronic acid-diol bonds, enabling reversible capture and release of glycoproteins for analytical or preparative purposes .
Advanced Question: Can this boronic acid be engineered for light-controlled binding applications?
Methodological Answer:
- Azobenzene-Boronic Acid Hybrids : Synthesize derivatives where the boronic acid is ortho to an azobenzene photoswitch. Irradiation with visible light (e.g., 450 nm for E→Z isomerization) enhances diol binding affinity by up to 20-fold, as demonstrated with 2,6-dimethoxy azobenzene systems. This enables photoregulated "catch and release" of diols in hydrogels or diagnostic assays .
Advanced Question: What protocols are used to evaluate its anticancer activity?
Methodological Answer:
- Glioblastoma Cell Assays : Treat glioblastoma cell lines (e.g., U87-MG) with varying concentrations of the boronic acid derivative. Measure cytotoxicity via MTT assays and apoptosis markers (e.g., caspase-3 activation). Compare potency to control compounds (e.g., bortezomib) to assess structure-activity relationships .
Methodological Challenge: How to overcome boroxine interference in mass spectrometry analysis?
Methodological Answer:
- Derivatization : React the boronic acid with excess pinacol or 2,3-butanedione to form stable cyclic esters, preventing dehydration/trimerization during MALDI-MS .
- In-Situ Esterification : Use DHB matrix in MALDI to simultaneously derivatize and ionize the compound, simplifying sequencing of peptide boronic acid libraries .
Data Contradiction: How to resolve discrepancies in binding studies (e.g., affinity vs. observed activity)?
Methodological Answer:
- Secondary Interaction Screening : Test binding in varying buffer systems (e.g., ionic strength, pH) to identify non-specific interactions (e.g., electrostatic/hydrophobic effects with proteins) that may mask true boronic acid-diol affinity .
- Time-Resolved Kinetics : Confirm whether reported binding constants (Kd) reflect equilibrium conditions or kinetic traps. For example, stopped-flow data showing sub-second kon values may explain rapid signal saturation in fluorescence assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
